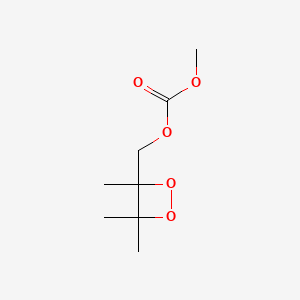
Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- is a chemical compound with the following structure:
- It belongs to the class of dioxetanes, which are cyclic peroxides.
- Dioxetanes are known for their high-energy content and their ability to release energy upon decomposition.
- This compound has applications in chemiluminescence, where it serves as a light-emitting reagent.
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: C6H5NO2C(CH3)3
.准备方法
- The synthetic route for preparing (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate involves the reaction of 4-pyridinyl isocyanate with 3,4,4-trimethyl-1,2-dioxetane.
- The reaction conditions typically involve mild temperatures and an inert atmosphere.
- Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
化学反应分析
- This compound can undergo various reactions, including:
Oxidation: It can be oxidized to form its corresponding carbonyl compound.
Reduction: Reduction of the carbonyl group can yield the parent amine.
Substitution: The pyridinyl group can undergo substitution reactions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and the substituents present.
科学研究应用
Chemistry: Used as a chemiluminescent reagent in analytical assays.
Biology: Employed in bioluminescence studies and as a probe for detecting reactive oxygen species.
Industry: Used in luminescent materials and sensors.
作用机制
- Upon activation (usually by light), the dioxetane ring undergoes cleavage, releasing energy.
- This energy can be harnessed for chemiluminescence or other applications.
- Molecular targets and pathways involved depend on the specific context of use.
相似化合物的比较
- Similar compounds include other dioxetanes and pyridinyl derivatives, but none share this exact structure.
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: is unique due to its specific combination of a dioxetane ring and a pyridinyl group.
Remember, this compound’s fascinating properties lie in its ability to emit light upon decomposition, making it a valuable tool in various scientific fields.
属性
CAS 编号 |
109123-66-2 |
|---|---|
分子式 |
C8H14O5 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3 |
InChI 键 |
OVVGTARUYORAIO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OO1)(C)COC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


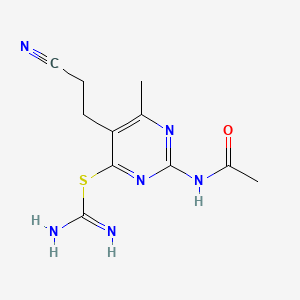
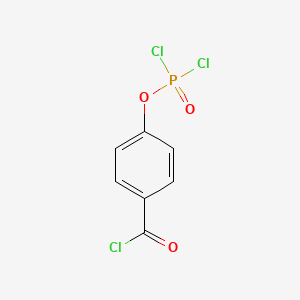
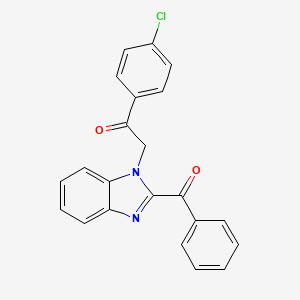
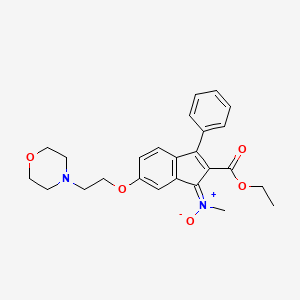
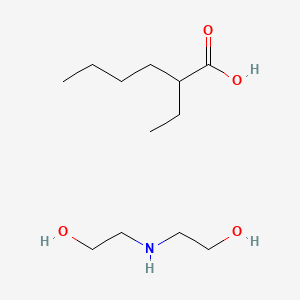
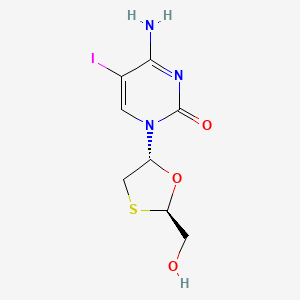
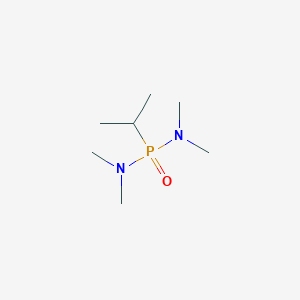
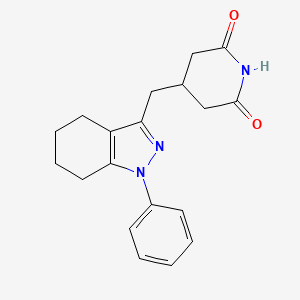
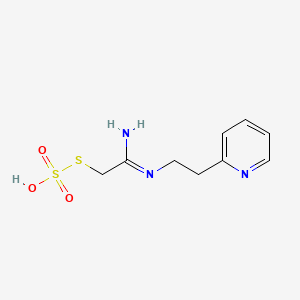
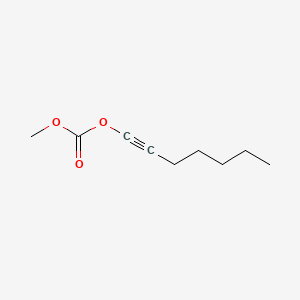
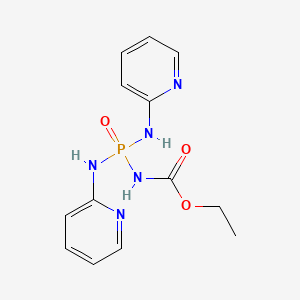
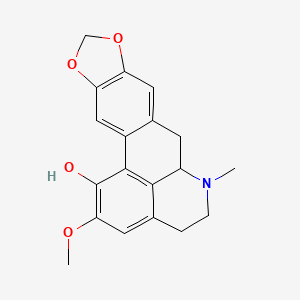
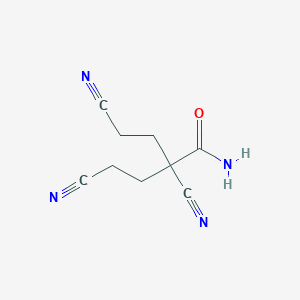
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
